molecular formula C8H16N2O2 B12562514 Methyl 2-(piperazin-1-yl)propanoate CAS No. 201803-58-9

Methyl 2-(piperazin-1-yl)propanoate

Cat. No.: B12562514
CAS No.: 201803-58-9
M. Wt: 172.22 g/mol
InChI Key: VTLTTWLIPWCKKZ-UHFFFAOYSA-N
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Description

Methyl 2-(piperazin-1-yl)propanoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The methyl ester group attached to the propanoate moiety further defines its chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(piperazin-1-yl)propanoate can be achieved through various methods. One common approach involves the reaction of piperazine with an appropriate acylating agent, such as methyl 2-bromo-2-methylpropanoate, under basic conditions. The reaction typically proceeds via an aza-Michael addition mechanism, where the nucleophilic nitrogen of the piperazine attacks the electrophilic carbon of the acylating agent .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperazin-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Scientific Research Applications

Methyl 2-(piperazin-1-yl)propanoate has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential use in drug development, particularly for their neuroprotective and anti-inflammatory effects.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 2-(piperazin-1-yl)propanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent . Additionally, the compound’s structure allows it to interact with various receptors and enzymes, contributing to its diverse biological activities.

Comparison with Similar Compounds

Methyl 2-(piperazin-1-yl)propanoate can be compared with other piperazine derivatives, such as:

Properties

CAS No.

201803-58-9

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2-piperazin-1-ylpropanoate

InChI

InChI=1S/C8H16N2O2/c1-7(8(11)12-2)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3

InChI Key

VTLTTWLIPWCKKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1CCNCC1

Origin of Product

United States

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